N-Phenylacetylphenylalanine

Descripción general

Descripción

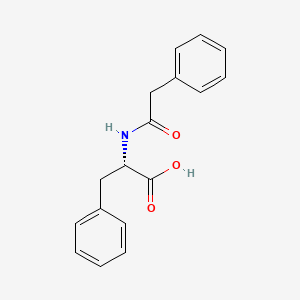

N-Phenylacetylphenylalanine is an organic compound belonging to the class of phenylalanine derivatives. It is characterized by the presence of a phenylacetyl group attached to the nitrogen atom of the phenylalanine molecule. The molecular formula of this compound is C17H17NO3, and it has a molecular weight of 283.32 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Phenylacetylphenylalanine can be synthesized through various methods. One common approach involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution using Raney nickel as a catalyst under pressure . This method is practical and yields good results for the preparation of N-acetyl derivatives of phenylalanine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar hydrogenation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Análisis De Reacciones Químicas

Types of Reactions

N-Phenylacetylphenylalanine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Introduction to N-Phenylacetylphenylalanine

This compound is a derivative of phenylalanine, classified as an N-acyl-amino acid. Its molecular formula is with a molecular weight of 283.32 g/mol. This compound has garnered interest in various scientific research applications, particularly in the fields of biochemistry and nutrition.

Chemical Properties and Structure

This compound's structure includes a phenylacetyl group attached to the amino acid phenylalanine. This configuration allows it to interact with biological systems in unique ways, influencing metabolic pathways and potential therapeutic uses.

Metabolic Studies

This compound has been studied for its metabolic fate, especially in relation to conditions like phenylketonuria (PKU). Research indicates that this compound may serve as a biomarker for dietary intake of specific foods, particularly meats from certain animal groups such as Anatidae (ducks) and domestic pigs .

Case Study: Renal Excretion Mechanism

A study on the renal elimination of N-acetylphenylalanine revealed that it undergoes renal peritubular transport via a probenecid-sensitive excretory system. This mechanism is significant for understanding how hazardous metabolites are cleared from the body, particularly in patients with metabolic disorders like PKU .

Nutritional Applications

In the context of dietary management for individuals with PKU, this compound is relevant due to its relationship with phenylalanine metabolism. Case studies involving infants diagnosed with PKU have shown that dietary formulations incorporating this compound can help manage blood phenylalanine levels effectively while ensuring adequate nutritional intake .

Nutritional Management Case Study Overview

| Patient | Initial Blood Phe Level (μmol/L) | Dietary Intervention | Result |

|---|---|---|---|

| 1 | 1432 | PKU Periflex Early Years formula | Average Phe: 223 |

| 2 | 2279 | Periflex Infant mixed with breastfeeding | Average Phe: 231 |

| 3 | 938 | PKU Periflex Early Years formula | Average Phe: 132 |

Potential Therapeutic Uses

While direct therapeutic applications of this compound are still under investigation, its structural similarities to other amino acids suggest potential roles in treating conditions related to amino acid metabolism disorders. The compound's interaction with plasma proteins indicates possibilities for drug formulation and delivery systems targeting specific metabolic pathways .

Mecanismo De Acción

The mechanism of action of N-Phenylacetylphenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical reactions. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions and signaling pathways .

Comparación Con Compuestos Similares

N-Phenylacetylphenylalanine can be compared with other phenylalanine derivatives, such as:

N-Acetylphenylalanine: Similar in structure but with an acetyl group instead of a phenylacetyl group.

L-Phenylalanine: The parent compound without any acyl modifications.

N-Benzoylphenylalanine: Contains a benzoyl group attached to the nitrogen atom.

The uniqueness of this compound lies in its specific phenylacetyl modification, which imparts distinct chemical and biological properties compared to other derivatives .

Actividad Biológica

N-Phenylacetylphenylalanine (N-Phe) is an amino acid derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications in health and disease.

Chemical Structure and Properties

This compound is characterized by the presence of a phenylacetyl group attached to the amino acid phenylalanine. Its chemical structure can be represented as follows:

This compound is soluble in organic solvents and demonstrates unique interactions with biological systems, particularly in metabolic pathways.

1. Metabolic Effects

Research has indicated that this compound levels are altered in various metabolic conditions. A study observed significant increases in N-Phe levels in models subjected to methionine-choline-deficient diets, suggesting its role as a metabolic marker in non-alcoholic steatohepatitis (NASH) . The study also highlighted that N-Phe levels were positively correlated with oxidative stress markers and liver function damage, indicating its potential involvement in hepatic pathophysiology.

2. Neurotransmitter Interaction

This compound shares structural similarities with neurotransmitters, which may influence its interaction with the central nervous system. It is posited that alterations in N-Phe levels can impact neurotransmitter synthesis and release, particularly affecting catecholamine pathways due to its relationship with phenylalanine metabolism .

Case Study: Metabolomic Profiling in Disease Models

A metabolomic profiling study involving irradiated nonhuman primates demonstrated dysregulation of several metabolites, including this compound. The recovery of these metabolites was noted post-treatment, suggesting a potential role for N-Phe in response to physiological stressors .

| Metabolite | Pre-treatment Levels | Post-treatment Levels | Significance |

|---|---|---|---|

| This compound | Dysregulated | Normalized | Indicates recovery post-treatment |

Implications for Health

The alterations in this compound levels observed in metabolic disorders suggest that it may serve as a biomarker for disease progression or treatment efficacy. Furthermore, understanding its role in neurotransmitter dynamics could pave the way for therapeutic applications in neurological conditions.

Propiedades

IUPAC Name |

(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIPHJDKZNTNII-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224218 | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

738-75-0 | |

| Record name | Phenylacetyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Phenylacetylphenylalanine interact with sickle cell hemoglobin and what are the downstream effects?

A1: this compound exhibits antisickling properties. [, ] While its precise mechanism of action remains incompletely understood, research suggests that PAP enters red blood cells and interacts directly with deoxyhemoglobin S. [] This interaction increases the solubility of deoxyhemoglobin S, inhibiting its polymerization, the primary driver of sickle cell formation. [] This effect leads to increased cell flexibility and a reduction in the overall proportion of sickled cells. []

Q2: What is the structural basis for the antigelling and antisickling properties of this compound and related compounds?

A2: X-ray crystallography studies revealed that this compound, along with other antigelling and antisickling bisphenyl compounds, share common structural features. [] These compounds adopt a compact conformation with the two phenyl rings positioned approximately 5 Å apart at near-perpendicular angles (approximately 90°). [] This arrangement facilitates energetically favorable intramolecular edge-to-face interactions between the phenyl rings. [] This compact, amphipathic structure is believed to be crucial for their biological activity. []

Q3: What are the spectroscopic characteristics of this compound?

A3: While the provided abstracts don't delve into specific spectroscopic data for this compound, they do highlight the characterization of a related intermediate compound, N-phenylacetylphenylalanineamide. [] This intermediate exhibits characteristic peaks in infrared spectroscopy (IR) at 3170, 1660, 1640, and 1530 cm-1. [] Nuclear magnetic resonance (NMR) spectroscopy reveals peaks at δ (ppm)=7.18 (10 H, s), 4.45 (1 H, m), 3.38 (2 H, s), and 3.20–2.60 (2 H, m). [] Additionally, mass spectrometry (MS) confirms a molecular ion peak at m/z 282 (M+), with a fragment ion at m/z 238. [] These data provide valuable insights into the structure and properties of compounds related to this compound.

Q4: Beyond sickle cell disease, have any other potential applications for this compound or related compounds been explored?

A4: While the provided abstracts primarily focus on the antisickling properties of this compound, research on structurally similar compounds suggests broader therapeutic potential. [] For instance, luteolin, a naturally occurring flavonoid with structural similarities to PAP, has demonstrated protective effects against non-alcoholic steatohepatitis (NASH) in animal models. [] Luteolin's beneficial effects are attributed to its ability to modulate the host serum metabolome and gut microbiome. [] This finding highlights the potential for exploring this compound and its derivatives for applications beyond sickle cell disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.